N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that features a multifaceted structure combining isoquinoline, thiophene, and oxalamide moieties. This unique fusion of molecular components suggests its potential for a range of chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step processes:
Formation of Isoquinoline Derivative: : Begin with 3,4-dihydroisoquinoline, employing reactions that involve catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions to yield 3,4-dihydroisoquinolin-2(1H)-one.
Thiophene Coupling: : The thiophene ring is integrated using cross-coupling reactions, commonly using Suzuki or Stille coupling techniques, involving organometallic reagents.
Oxalamide Introduction: : Finally, oxalamide formation is achieved through amidation reactions, where oxalyl chloride reacts with the amine groups under controlled temperature and pH conditions.
Industrial Production Methods
For large-scale production, flow chemistry techniques are often preferred. These allow for continuous synthesis, improved yields, and reduced reaction times, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide undergoes various chemical reactions:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: : Hydrogenation can be used to reduce any unsaturated bonds, utilizing catalysts such as Pd/C or Raney nickel.
Substitution: : Halogenation or nitration can be achieved under electrophilic aromatic substitution conditions using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Hydrogen with Pd/C, Raney nickel
Substitution Reagents: : Chlorine, nitric acid
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Formation of saturated derivatives
Substitution: : Introduction of halogens or nitro groups
Scientific Research Applications
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide finds applications across several fields:
Chemistry: : Acts as a building block for complex organic syntheses and novel material developments.
Biology: : Used in the study of enzyme interactions and as a potential pharmaceutical lead compound.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory and anti-cancer properties.
Industry: : Applied in the creation of specialty polymers and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The oxalamide moiety enables strong hydrogen bonding, which facilitates binding to active sites. The isoquinoline and thiophene rings contribute to π-π interactions and hydrophobic effects, stabilizing the compound-protein complex and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)-N2-(p-tolyl)oxalamide
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide
N1-(2-(2-methyl-3,4-dihydroisoquinolin-1(2H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(m-tolyl)oxalamide
Uniqueness
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide stands out due to its distinct structural combination, offering enhanced binding properties and a diverse range of chemical reactivity compared to its analogs.
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Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-17-6-4-9-20(14-17)26-24(29)23(28)25-15-21(22-10-5-13-30-22)27-12-11-18-7-2-3-8-19(18)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMLEXPGUVEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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